molecular formula C24H19FN2O3 B2978111 N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888457-77-0

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2978111
CAS No.: 888457-77-0
M. Wt: 402.425
InChI Key: XGIKWCKQXCBUMW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19FN2O3 and its molecular weight is 402.425. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-14-7-12-18(13-15(14)2)26-24(29)22-21(19-5-3-4-6-20(19)30-22)27-23(28)16-8-10-17(25)11-9-16/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIKWCKQXCBUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzofuran core with several functional groups, including a dimethyl-substituted phenyl group and a fluorinated benzamide. The presence of these substituents enhances the compound's lipophilicity and may influence its biological activity.

Compound Name Structural Features Unique Aspects
This compoundContains dimethyl substitution on the phenyl groupEnhanced lipophilicity due to methyl groups
3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamideChlorine and fluorine substitutionsPotentially different biological activity profile

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly protein kinases. Research indicates that compounds similar to this structure may inhibit key enzymes involved in various cellular processes, including those linked to cancer and parasitic diseases.

Enzyme Inhibition

In studies involving Trypanosoma brucei glycogen synthase kinase 3 (TbGSK3), compounds with similar structures demonstrated potent inhibition with IC50 values less than 1 μM. The selectivity of these inhibitors over human kinases suggests potential therapeutic applications in treating diseases like African sleeping sickness.

Antiparasitic Activity

The antiparasitic efficacy of this compound has been evaluated through its effects on the proliferation of bloodstream form T. b. brucei. Initial screening revealed that several derivatives exhibited EC50 values below 1 μM, indicating significant antiparasitic potential. Notably, the selectivity index over human fibroblast cells (MRC5) was also assessed, revealing promising selectivity for certain compounds.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies demonstrated that this compound inhibited T. b. brucei proliferation effectively. The correlation between enzyme inhibition and cellular activity was strong (R² = 0.73), although a notable drop in efficacy from enzyme to cellular levels was observed.
  • Selectivity Profiles : Compounds were tested for selectivity against MRC5 cells, with some showing over a 60-fold selectivity compared to their antiparasitic activity. This selectivity is crucial for minimizing potential side effects in therapeutic applications.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a chemical compound with potential applications in scientific research . Search results identify similar compounds and their applications, which can provide insight into the potential uses of this compound.

Similar Compounds and Their Applications

  • 3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide This synthetic compound has a complex structure with a benzofuran moiety and various functional groups, suggesting potential biological activity and chemical reactivity.
  • Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate It is a building block in synthesizing complex organic molecules and a reagent in organic reactions. It is also a candidate for studies on antiviral, antibacterial, and anticancer properties. Its potential therapeutic effects are investigated for drug development, particularly for targeting specific diseases, as well as in developing new materials and chemical processes.

Table 1: Comparison of Benzofuran Derivatives

CompoundStructural FeaturesUnique Aspects
N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide Contains dimethyl substitution on the phenyl groupEnhanced lipophilicity due to methyl groups
4-Chloro-N-(4-methoxyphenyl)benzofuran-2-carboxamideChlorine substitution on a different aromatic ringPotentially different biological activity profile
5-Fluoro-N-(4-isopropoxyphenyl)benzofuran-2-carboxamideFluorine and isopropoxy substituentsAltered solubility and reactivity
Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylateEthyl ester and a fluorinated benzamide substituentFluorine enhances stability and biological activity
Benzofuran-2-carboxylic acidLacks the ethyl ester and amido groupsDifferent chemical and biological properties compared to other derivatives
4-FluorobenzofuranLacks the carboxylate and amido groupsDifferent reactivity and applications compared to other derivatives
Ethyl 3-benzamido-benzofuran-2-carboxylateSimilar structure but without the fluorine atomFluorine atom can significantly alter its biological activity

Potential Research Areas
Based on the properties and applications of similar compounds, this compound could be explored in the following research areas:

  • Medicinal Chemistry: As a potential drug candidate, it could be investigated for its biological activities, including antiviral, antibacterial, and anticancer properties.
  • Organic Synthesis: It can serve as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
  • Materials Science: Its unique properties may be useful for developing new materials and chemical processes.
  • Enzyme Inhibition: Similar compounds have been found to be Glycogen Synthase Kinase 3 (GSK3) inhibitors . Further research could explore whether this compound possesses similar inhibitory activity against GSK3 or other enzymes.
  • antiparasitic activity: Studies have shown that aminopyrazole derivatives can be Trypanosoma brucei GSK3 inhibitors . These inhibitors demonstrated inhibition of the Trypanosoma brucei brucei parasite grown in culture .

Q & A

Q. What are the optimized synthetic routes for N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach: (i) Benzofuran core formation : Benzofuran-2-carboxylic acid derivatives are prepared via cyclization or palladium-catalyzed C-H arylation . (ii) Amidation : The 4-fluorobenzamido group is introduced using coupling agents (e.g., EDCI/HOBt) under inert conditions. The 3,4-dimethylphenyl moiety is attached via nucleophilic acyl substitution, often employing DMF as a solvent and LiH/Na₂CO₃ for pH control . (iii) Purification : Column chromatography or recrystallization from ethanol is used to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6) confirm substituent integration and regiochemistry, such as distinguishing between 3,4-dimethylphenyl and fluorobenzamido groups .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, particularly to detect unreacted intermediates .
  • Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N within ±0.4% theoretical values) .

Q. How are preliminary biological activities screened for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) use fluorescence-based or colorimetric readouts. IC₅₀ values are calculated using dose-response curves (e.g., 10 nM–100 µM range) .
  • Cellular Models : Cytotoxicity is evaluated in HEK293 or HepG2 cells via MTT assays, with EC₅₀ values normalized to controls like staurosporine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the 4-fluorobenzamido group (e.g., replace fluorine with chlorine or methoxy) and the 3,4-dimethylphenyl moiety (e.g., introduce electron-withdrawing groups) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., ATP-binding pockets) .
  • In Vivo Validation : Prioritize derivatives with <10 µM IC₅₀ for pharmacokinetic studies in rodent models, monitoring bioavailability and metabolic stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Confirm enzyme inhibition results using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives from compound aggregation .
  • Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., anhydrous DMF, argon atmosphere) to exclude solvent or impurity artifacts .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like cell line passage number or assay temperature .

Q. How are synthetic challenges (e.g., low yield in amidation) addressed?

  • Methodological Answer :
  • Catalyst Optimization : Replace EDCI with T3P (propylphosphonic anhydride) to enhance coupling efficiency for sterically hindered amines .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMAc, NMP) to improve solubility of the 3,4-dimethylphenyl intermediate .
  • Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 2 hours at 100°C, minimizing decomposition .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS to identify active metabolites in plasma that may enhance or reduce efficacy in vivo .
  • Tissue Penetration Studies : Measure compound concentration in target tissues (e.g., liver, brain) via mass spectrometry to correlate with observed activity .

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